3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a trifluoromethyl pyridine building block with a chlorinated counterpart . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are critical to achieving high purity and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents at the chlorine position, while oxidation can yield compounds with additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in coatings, polymers, and other materials science fields .
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain proteins and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine structure but lacks the pyrazolo[1,5-a]pyrimidine core.
3,5-Di(trifluoromethyl)phenyl Isocyanate: Contains similar trifluoromethyl groups but differs in its isocyanate functionality.
Uniqueness
What sets 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide apart is its combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C22H13ClF6N4O2 |
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Molecular Weight |
514.8 g/mol |
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H13ClF6N4O2/c1-35-14-7-5-11(6-8-14)15-10-16(22(27,28)29)33-19(31-15)17(23)18(32-33)20(34)30-13-4-2-3-12(9-13)21(24,25)26/h2-10H,1H3,(H,30,34) |
InChI Key |
ILQAKKLHESNBOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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